N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H23N7O2 and its molecular weight is 345.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleic Acid Binding Agents
A study by Spychała et al. (1994) reported the synthesis of compounds, including those structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide, that bind strongly to DNA model sequences and inhibit topoisomerase II from microbial sources. These compounds show potential as nucleic acid-binding agents with implications for antimicrobial and anticancer therapies due to their DNA interaction capabilities (Spychała et al., 1994).
Cytotoxic Activity
Research by Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives, closely related to the chemical compound , against murine leukemia and human leukemia cell lines. These compounds demonstrated potent cytotoxic effects, with some displaying significant activity against refractory tumor models in mice. The study suggests the potential use of these compounds in cancer treatment due to their growth inhibitory properties (Deady et al., 2003).
Central Nervous System Agents
A study by Martin et al. (1981) on derivatives including similar structures to this compound focused on their potential as central nervous system (CNS) agents. These compounds exhibited significant antitetrabenazine activity, which is often associated with antidepressant effects, indicating their potential application in treating CNS disorders (Martin et al., 1981).
Coordination Chemistry
Schick et al. (2014) investigated the coordination chemistry of bidentate bis(NHC) ligands with different NHC donors, providing insights into the complexation and stabilization of metal centers with ligands structurally related to the compound . This research could have implications for the development of new materials and catalysts in the field of organometallic chemistry (Schick et al., 2014).
Mechanism of Action
Mode of action
Indole derivatives often interact with their targets through hydrogen bonds, which can inhibit the activity of various enzymes and proteins .
Biochemical pathways
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Indole derivatives are known to have various biological activities, which could result in a wide range of effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-22(2)15-18-12(19-16(20-15)23(3)4)9-17-14(24)13-10-7-5-6-8-11(10)25-21-13/h5-9H2,1-4H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJQMCWLJJUSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NOC3=C2CCCC3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.